molecular formula C10H12ClNO2 B4791150 2-(2-chloro-5-methylphenoxy)propanamide

2-(2-chloro-5-methylphenoxy)propanamide

Cat. No. B4791150
M. Wt: 213.66 g/mol
InChI Key: MEURAJVWMGJRLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-5-methylphenoxy)propanamide is a chemical compound that has gained attention in scientific research due to its potential biological and pharmacological properties. This compound is also known as fenoxycarb and is widely used as an insect growth regulator for pest control in agriculture.

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-methylphenoxy)propanamide involves the inhibition of chitin synthesis in insects. Chitin is an essential component of the exoskeleton of insects, and its inhibition leads to the disruption of the molting process, ultimately leading to the death of the insect.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-chloro-5-methylphenoxy)propanamide has no significant effect on mammalian cells and is considered safe for use in agriculture. However, it has been shown to have some toxic effects on aquatic organisms, and caution should be exercised when using this compound near water sources.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(2-chloro-5-methylphenoxy)propanamide in lab experiments is its specificity towards insects. This compound does not affect mammalian cells, making it a safe and effective tool for studying insect biology. However, one limitation of using this compound is its potential toxicity towards aquatic organisms, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 2-(2-chloro-5-methylphenoxy)propanamide. One area of interest is the development of new insecticides based on the structure of this compound. Additionally, further studies could investigate the potential use of this compound as a herbicide or fungicide. Another potential area of research is the development of new methods for synthesizing 2-(2-chloro-5-methylphenoxy)propanamide that are more efficient and environmentally friendly.
Conclusion:
In conclusion, 2-(2-chloro-5-methylphenoxy)propanamide is a chemical compound that has gained attention in scientific research due to its potential biological and pharmacological properties. While its primary use is as an insect growth regulator, it has also been investigated for its potential use as a herbicide and fungicide. Its mechanism of action involves the inhibition of chitin synthesis in insects, and it has no significant effect on mammalian cells. Future research could focus on the development of new insecticides, herbicides, and fungicides based on the structure of this compound, as well as the development of more efficient and environmentally friendly synthesis methods.

Scientific Research Applications

2-(2-chloro-5-methylphenoxy)propanamide has been extensively studied for its potential use as an insect growth regulator. It has been shown to inhibit the growth and development of several insect species, including mosquitoes, fruit flies, and cockroaches. Additionally, it has been investigated for its potential use as a herbicide and fungicide.

properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-6-3-4-8(11)9(5-6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEURAJVWMGJRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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